![molecular formula C17H19N3O2 B5815799 1-(4-methoxybenzoyl)-4-(2-pyridinyl)piperazine](/img/structure/B5815799.png)
1-(4-methoxybenzoyl)-4-(2-pyridinyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of related piperazine compounds involves multi-step chemical processes, including reductive amination, amide hydrolysis, and N-alkylation. These procedures lead to the formation of piperazine derivatives with specific substituents that influence their chemical behavior and interaction with biological targets (Guca, 2014).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives, such as those incorporating the methoxyphenyl group, involves single crystal X-ray diffraction studies. These analyses provide insights into the conformation and spatial arrangement of the molecules, which are critical for understanding their chemical reactivity and biological activity (Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine compounds participate in various chemical reactions, including those that lead to the formation of hydrogen-bonded assemblies. The nature of substituents on the piperazine ring can significantly affect the dimensionality of these assemblies, ranging from one-dimensional to three-dimensional structures (Chinthal et al., 2021).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents and the overall molecular architecture. Detailed physical properties analysis is essential for the formulation and application of these compounds in various scientific fields.
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and interaction with biological targets, are determined by their molecular structure. Studies on the synthesis and bioactivity of these compounds reveal their potential as ligands for biological receptors, highlighting the importance of chemical properties analysis in the development of therapeutic agents (Romero et al., 1994).
properties
IUPAC Name |
(4-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-15-7-5-14(6-8-15)17(21)20-12-10-19(11-13-20)16-4-2-3-9-18-16/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEQKAPUIBGVKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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